molecular formula C7H4F2O2 B1322476 3,6-Difluoro-2-hydroxybenzaldehyde CAS No. 502762-92-7

3,6-Difluoro-2-hydroxybenzaldehyde

Cat. No.: B1322476
CAS No.: 502762-92-7
M. Wt: 158.1 g/mol
InChI Key: PWGMIHBQTCIAKM-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-hydroxybenzaldehyde (CAS RN: 502762-92-7) is a fluorinated aromatic aldehyde with the molecular formula C₇H₄F₂O₂ and a molecular weight of 158.11 g/mol. It features a hydroxyl (-OH) group at the 2-position and fluorine atoms at the 3- and 6-positions of the benzene ring. This compound exhibits a melting point range of 73–77°C and is commercially available at purities exceeding 97.0% . Its structural attributes—particularly the electron-withdrawing fluorine substituents and the intramolecular hydrogen bonding between the hydroxyl and aldehyde groups—render it valuable in pharmaceutical and agrochemical synthesis, where precise electronic and steric effects are critical .

Properties

IUPAC Name

3,6-difluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGMIHBQTCIAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626370
Record name 3,6-Difluoro-2-hydroxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502762-92-7
Record name 3,6-Difluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 502762-92-7
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Preparation Methods

Nucleophilic Substitution Fluorination Route

A method related to fluorination of hydroxybenzaldehyde derivatives involves nucleophilic substitution using chlorodifluoromethane and sodium hydroxide in the presence of phase transfer catalysts and acid-binding agents. The process includes:

  • Dissolving a dihydroxybenzaldehyde precursor in an organic solvent with n-butylammonium bromide as a phase transfer catalyst.
  • Adding sodium hydroxide solution and warming to 65-75°C.
  • Slowly feeding chlorodifluoromethane to introduce fluorine atoms via nucleophilic substitution.
  • Multiple additions of sodium hydroxide solution to maintain reaction progress.
  • Workup by aqueous quenching, extraction, drying, and purification by silica gel chromatography.

This method yields fluorinated hydroxybenzaldehyde derivatives with moderate yields (~47.6%) and high purity (HPLC 98%) as white solid powders. The reaction conditions are carefully controlled to avoid side reactions and maximize substitution efficiency.

Grignard Reagent Formylation Route

Another robust method uses a Grignard exchange reaction starting from 3,4-difluorobromobenzene:

  • Preparation of isopropylmagnesium chloride (RMgBr) by reacting magnesium with isopropyl chloride in tetrahydrofuran (THF).
  • Low-temperature addition (0-10°C) of 3,4-difluorobromobenzene to the freshly prepared RMgBr to form 3,4-difluorophenylmagnesium bromide.
  • Subsequent reaction of this Grignard intermediate with N,N-dimethylformamide (DMF) at 0-10°C to introduce the formyl group.
  • Acidic quenching, extraction, and purification yield 3,4-difluorobenzaldehyde with high yield (>85%) and purity (>99.5%).

This method is advantageous due to lower reaction temperatures, minimizing byproduct formation and improving yield and purity. It is suitable for scale-up and industrial production.

Related Synthetic Approaches

  • Synthesis of 3-bromo-6-fluoro-2-hydroxybenzaldehyde as an intermediate by reacting 6-bromo-2,3-difluorophenol with paraformaldehyde and magnesium chloride in THF with an organic base (e.g., pyridine) under reflux conditions (50-70°C). This intermediate can be further modified to obtain related fluorinated hydroxybenzaldehydes.
Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Notes
Nucleophilic substitution 3,4-Dihydroxybenzaldehyde Chlorodifluoromethane, NaOH, n-butylammonium bromide, 65-75°C ~47.6 98 Moderate yield, requires chromatography
Grignard formylation 3,4-Difluorobromobenzene Isopropylmagnesium chloride, DMF, 0-10°C >85 >99.5 High yield and purity, industrially scalable
Reflux with paraformaldehyde 6-Bromo-2,3-difluorophenol Paraformaldehyde, MgCl2, pyridine, THF, 50-70°C Not specified Not specified Intermediate synthesis step, mild conditions
  • The Grignard reagent method is superior in terms of yield and purity, attributed to the controlled low-temperature Grignard exchange and formylation steps, which reduce side reactions and byproduct formation.
  • Nucleophilic substitution fluorination is effective but yields are lower, and purification is more demanding.
  • The use of phase transfer catalysts and controlled addition of reagents in the nucleophilic substitution method improves fluorination efficiency.
  • The intermediate synthesis of bromofluoro-hydroxybenzaldehydes provides a versatile platform for further functionalization, potentially enabling tailored synthesis of various fluorinated benzaldehydes.

The preparation of 3,6-difluoro-2-hydroxybenzaldehyde is best achieved via a Grignard reagent-mediated formylation starting from 3,4-difluorobromobenzene, offering high yield and purity suitable for industrial applications. Alternative nucleophilic substitution methods provide viable routes but with lower efficiency. The choice of method depends on available starting materials, scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that fluorinated compounds like 3,6-difluoro-2-hydroxybenzaldehyde exhibit significant antimicrobial properties. Studies have shown that fluorine substitution can enhance the biological activity of compounds against various bacterial strains. For instance, the compound has been evaluated alongside other fluorinated benzaldehyde derivatives for its efficacy against Staphylococcus aureus, demonstrating promising results in inhibiting bacterial growth .

Drug Development
The unique electronic properties imparted by the fluorine atoms in this compound make it a valuable scaffold in drug design. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents targeting diseases such as cancer and infections. The compound's ability to form hydrogen bonds due to its hydroxyl group enhances its interaction with biological targets, making it a candidate for further exploration in medicinal chemistry .

Material Science Applications

Polymer Chemistry
In material science, this compound is utilized as a building block for synthesizing advanced polymers. Its reactive aldehyde group can participate in condensation reactions to form polyfunctional materials with tailored properties. These materials can be engineered for specific applications such as coatings, adhesives, and composites that require enhanced thermal and mechanical stability .

Synthetic Intermediate

Synthesis of Complex Molecules
this compound serves as an important intermediate in organic synthesis. It is often used in the synthesis of more complex fluorinated compounds through various reactions such as nucleophilic substitution and cross-coupling reactions. The compound's versatility allows chemists to create a wide range of derivatives that can be employed in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated several fluorinated benzaldehyde derivatives, including this compound, for their antimicrobial properties. The results indicated that the compound exhibited significant activity against multiple strains of bacteria compared to non-fluorinated counterparts. This study highlights the importance of fluorination in enhancing the bioactivity of aromatic compounds .

Case Study 2: Polymer Development

In a recent investigation into new polymeric materials, researchers synthesized a series of polymers using this compound as a precursor. The resulting polymers demonstrated superior mechanical properties and thermal stability compared to traditional polymers. This case exemplifies how this compound can be leveraged to produce high-performance materials suitable for industrial applications .

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. The fluorine atoms enhance its lipophilicity and metabolic stability, making it a valuable compound in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table summarizes key differences between 3,6-Difluoro-2-hydroxybenzaldehyde and its analogs:

Compound Name CAS Number Molecular Formula Melting Point (°C) Substituent Positions Key Applications
This compound 502762-92-7 C₇H₄F₂O₂ 73–77 2-OH, 3,6-F Pharmaceuticals, Agrochemicals
3,5-Difluoro-2-hydroxybenzaldehyde 63954-77-8 C₇H₄F₂O₂ Not reported 2-OH, 3,5-F Medical intermediates
2,3-Difluoro-4-hydroxybenzaldehyde 676500-39-3 C₇H₄F₂O₂ Not reported 4-OH, 2,3-F Research chemical
3,5-Difluoro-4-hydroxybenzaldehyde 118276-06-5 C₇H₄F₂O₂ Not reported 4-OH, 3,5-F Not specified
3-Fluoro-2-hydroxybenzoic acid 341-27-5 C₇H₅FO₃ Not reported 2-OH, 3-F, COOH Chelating agent, Pharmaceutical
3,6-Difluoro-2-methylbenzaldehyde 189628-39-5 C₈H₆F₂O Not reported 2-CH₃, 3,6-F Not specified
Key Observations:

Substituent Positions :

  • The 3,6-difluoro substitution in the target compound distinguishes it from 3,5-difluoro isomers (e.g., CAS 63954-77-8), which alter electronic effects due to differing fluorine placement.
  • The 2-hydroxy group in this compound promotes intramolecular hydrogen bonding with the aldehyde, enhancing stability and reducing solubility in polar solvents compared to analogs like 3-Fluoro-2-hydroxybenzoic acid (CAS 341-27-5), where the carboxylic acid group increases acidity and water solubility .

Functional Group Variations :

  • Replacing the hydroxyl group with a methyl group (e.g., 3,6-Difluoro-2-methylbenzaldehyde , CAS 189628-39-5) eliminates hydrogen-bonding capacity, increasing hydrophobicity and altering reactivity in nucleophilic additions .
This compound:
  • Reactivity : The electron-withdrawing fluorine atoms activate the aldehyde group for nucleophilic attack, making it a precursor for Schiff bases and heterocyclic compounds. The hydroxyl group further enables coordination with metal ions, useful in catalysis .
  • Applications : Used in synthesizing fluorinated pharmaceuticals and agrochemicals, where fluorine enhances metabolic stability and bioavailability.
Comparison with Analogs:
  • 3,5-Difluoro-2-hydroxybenzaldehyde (CAS 63954-77-8): Similar reactivity but distinct regiochemistry may lead to different pharmacological profiles. Reported as a medical intermediate in drug synthesis .
  • 3-Fluoro-2-hydroxybenzoic acid (CAS 341-27-5): The carboxylic acid group enables chelation and participation in esterification/amidation reactions, expanding its utility in polymer and drug design .
  • 2,3-Difluoro-4-hydroxybenzaldehyde (CAS 676500-39-3): The para-hydroxyl group may reduce steric hindrance, favoring reactions requiring planar transition states .

Research Findings and Industrial Relevance

  • Synthetic Utility : Fluorinated hydroxybenzaldehydes are pivotal in synthesizing bioactive molecules. For example, this compound’s derivatives are explored in kinase inhibitors due to fluorine’s ability to modulate enzyme binding .
  • Stability and Solubility: The hydroxyl group in this compound improves crystallinity compared to non-hydroxylated analogs, facilitating purification in industrial processes .

Biological Activity

3,6-Difluoro-2-hydroxybenzaldehyde (DFHBA) is an aromatic aldehyde characterized by the presence of two fluorine atoms and a hydroxyl group on the benzene ring. Its molecular formula is C7H4F2O2C_7H_4F_2O_2 with a molecular weight of 158.10 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The unique structural features of DFHBA contribute to its biological activity. The hydroxyl group allows for hydrogen bonding, while the aldehyde group can participate in various chemical reactions. The fluorine atoms enhance the compound's lipophilicity and metabolic stability, which are crucial for drug design and development.

Key Reactions

  • Oxidation : The hydroxyl group can be oxidized to form quinones.
  • Reduction : The aldehyde group can be reduced to form alcohols.
  • Substitution : The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

Antimicrobial Activity

DFHBA has been investigated for its antimicrobial properties . Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains, including both gram-positive and gram-negative bacteria. For instance, derivatives of DFHBA have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that DFHBA derivatives may possess anticancer activity . Some studies report cytotoxic effects against cancer cell lines, suggesting that fluorinated compounds can inhibit enzymes involved in cancer progression . The mechanism may involve interference with DNA replication or repair processes.

Antioxidant Activity

DFHBA has also been evaluated for its antioxidant properties . Compounds derived from DFHBA showed promising results in scavenging free radicals, indicating potential applications in preventing oxidative stress-related diseases .

Study 1: Antimicrobial Efficacy

A study conducted by Nowakowska et al. (2019) focused on the synthesis of Schiff bases derived from DFHBA, which exhibited notable antimicrobial activity against various pathogens. The results indicated a correlation between the structure of the synthesized compounds and their biological efficacy .

Study 2: Anticancer Activity

In another investigation, DFHBA derivatives were tested against several cancer cell lines. The findings revealed that certain modifications to the DFHBA structure enhanced cytotoxicity, making them potential candidates for further development as anticancer agents .

Comparative Analysis with Similar Compounds

To better understand DFHBA's unique properties, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
2-Hydroxy-3-fluorobenzaldehydeC₇H₅FOOne fluorine atom; used in drug synthesis
3-Fluoro-2-hydroxybenzoic acidC₇H₅FO₂Carboxylic acid functionality
4-Fluoro-2-hydroxybenzaldehydeC₇H₅FODifferent substitution pattern
3-Fluoro-5-hydroxybenzaldehydeC₇H₅FOAdditional hydroxyl group; varied reactivity
2,5-Difluoro-4-hydroxybenzaldehydeC₇H₄F₂O₂Two fluorine atoms; distinct biological activity

The unique positioning of functional groups in DFHBA contributes to its distinct chemical behavior and potential applications compared to these similar compounds.

Q & A

Q. What role does fluorine play in modulating the compound’s photophysical properties for sensor applications?

  • Fluorine’s electron-withdrawing effect red-shifts fluorescence emission (λem_{em} ~450 nm) in pH-sensitive probes. Compare with 2,4,6-trifluoro analogs for Stokes shift optimization .

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